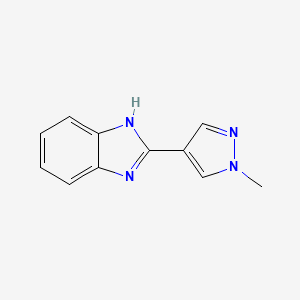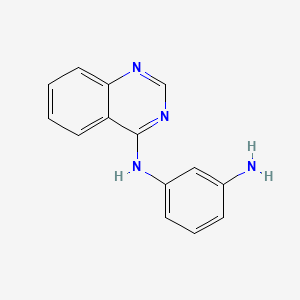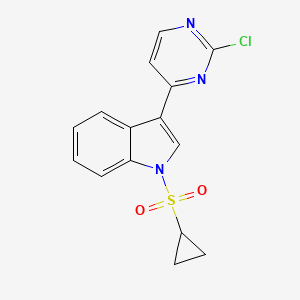
3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole (CPSI) is a chemical compound that has been the subject of much scientific research. It has multiple applications in the fields of biochemistry, physiology, and chemical synthesis.
Aplicaciones Científicas De Investigación
Antioxidant Activity
The design and synthesis of novel indole derivatives, including those related to the core structure of 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole, have been explored for their potential as significant antioxidants. These compounds are evaluated for their ability to inhibit reactive oxygen species (ROS), with some derivatives showing higher antioxidant activity than standard compounds like ascorbic acid. This indicates the potential of these derivatives in the development of new antioxidant agents (Aziz et al., 2021).
Antimicrobial and Anticancer Activity
The synthesis and biological evaluation of indole derivatives have demonstrated diverse biological properties, including antimicrobial and anticancer activities. These properties are attributed to the interaction of these molecules with DNA and proteins. Such studies underscore the versatility of indole derivatives in therapeutic applications, highlighting their potential in treating various diseases (Geetha et al., 2019).
Anti-inflammatory and Analgesic Effects
Compounds synthesized from indole derivatives have shown promising anti-inflammatory and analgesic effects. These findings suggest the potential of these compounds in developing new therapeutic agents that could offer relief from inflammation and pain with possibly fewer side effects than existing drugs. The detailed study of these compounds includes their synthesis, characterization, and evaluation of biological activities (Somappa et al., 2015).
Antidiabetic Agents
Indole derivatives have also been explored for their antidiabetic properties. The synthesis of specific compounds has been undertaken, with evaluations indicating significant antidiabetic activity in animal models. This suggests a potential avenue for the development of new antidiabetic medications that could complement or offer alternatives to current treatments (Choudhary et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
The compound interacts with SIRT1 through hydrogen bond interactions with the GLN345 residue, mainly through the indole “NH” moiety . Compounds possessing a sulfonamide moiety at the C-5 position of the indole ring have been observed to have higher binding affinities .
Biochemical Pathways
The compound affects the biochemical pathways regulated by SIRT1. As a deacetylase, SIRT1 removes acetyl groups from various proteins that play a role in cellular regulation . By inhibiting SIRT1, the compound can affect these deacetylation processes, potentially altering the activity of these proteins and the pathways they are involved in .
Pharmacokinetics
The compound has been identified as a key agent for further pharmacological evaluation based on in silico and in vitro studies, including adme predictions .
Result of Action
The compound shows promising interactions with SIRT1 and probable selectivity towards this protein over SIRT2 . A number of synthesized compounds showed inhibition of SIRT1 in vitro, with the inhibition > 70% . The compound was identified as one of the most promising molecules .
Propiedades
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-1-cyclopropylsulfonylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-15-17-8-7-13(18-15)12-9-19(22(20,21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMIGSUMIKFZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2811897.png)
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate](/img/structure/B2811898.png)
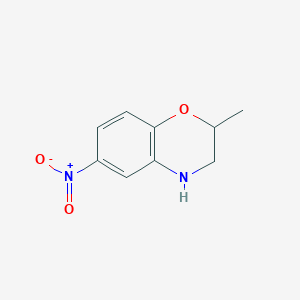

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2811901.png)
![2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2811904.png)

![1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B2811908.png)
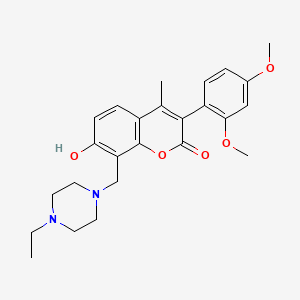
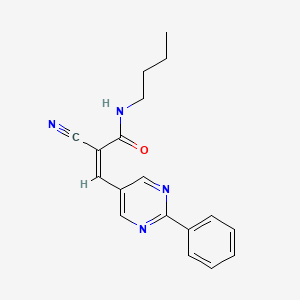
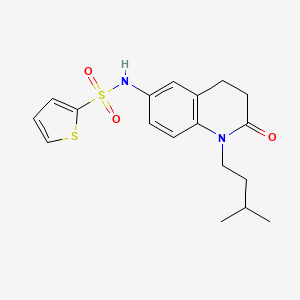
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2811913.png)
